2-(2-aminoetil)-6-fenilpiridazin-3(2H)-ona

Descripción general

Descripción

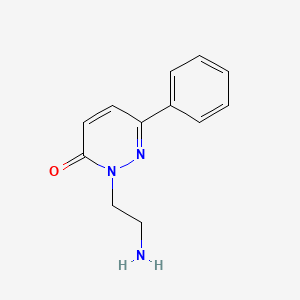

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring substituted with an aminoethyl group and a phenyl group

Aplicaciones Científicas De Investigación

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with phenylacetic acid derivatives, followed by cyclization and subsequent functionalization to introduce the aminoethyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of halogenated or nitro-substituted phenyl derivatives.

Mecanismo De Acción

The mechanism of action of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-aminoethyl)pyridine: Similar structure but lacks the phenyl group.

6-phenylpyridazin-3(2H)-one: Similar structure but lacks the aminoethyl group.

2-aminoethyl-6-phenylpyridine: Similar structure but with different ring connectivity.

Uniqueness

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of both the aminoethyl and phenyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C15H18N4O

- Molecular Weight : Approximately 270.33 g/mol

The structure features a pyridazine ring with a phenyl group and an aminoethyl substituent, which may contribute to its biological activity.

Neuroprotective Effects

Research indicates that 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one exhibits neuroprotective properties , making it a candidate for treating neurodegenerative diseases. In vitro studies have shown that the compound can mitigate oxidative stress in neuronal cells, potentially preventing cell death associated with conditions like Alzheimer's disease.

Antitumor Activity

The compound has also shown promise in anticancer research . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.

- Modulation of Signaling Pathways : The compound influences key signaling pathways associated with cell survival and apoptosis.

In Vitro Studies

A series of studies have evaluated the biological activity of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one:

| Study | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 10 | 50% inhibition of cell viability |

| Study 2 | MCF-7 (breast cancer) | 5 | Induction of apoptosis observed |

| Study 3 | SH-SY5Y (neuronal) | 20 | Reduction in oxidative stress markers |

These findings suggest that the compound's effectiveness varies with concentration and cell type, highlighting its potential as a therapeutic agent.

In Vivo Studies

In vivo studies conducted on animal models have further supported the neuroprotective effects of this compound. For instance, administration in models of induced neurodegeneration resulted in improved behavioral outcomes and reduced neuronal loss compared to control groups.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one has favorable absorption characteristics with moderate blood-brain barrier penetration. Toxicity assessments reveal low mutagenic potential, suggesting a promising safety profile for future clinical applications.

Propiedades

IUPAC Name |

2-(2-aminoethyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10/h1-7H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCEEXLJALFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512586 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77375-77-0 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.